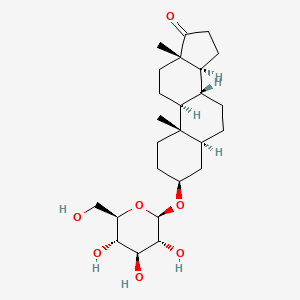
Xylariaquinone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylariaquinone A is a natural product found in Xylaria with data available.
科学的研究の応用
Antimalarial Properties
Xylariaquinone A, isolated from the endophytic fungus Xylaria sp., exhibits notable antimalarial properties. In a study by Tansuwan et al. (2007), Xylariaquinone A demonstrated in vitro activity against the Plasmodium falciparum strain with a significant IC50 value. This suggests its potential as a candidate for developing antimalarial drugs (Tansuwan et al., 2007).
Fungal Metabolite Analysis
Research by Huang et al. (2014) on the fungus Xylaria sp. 2508 from the South China Sea, while not directly involving Xylariaquinone A, provides insights into the diverse metabolites produced by the Xylaria species. Such studies are crucial for understanding the chemical ecology and potential pharmaceutical applications of compounds like Xylariaquinone A (Huang et al., 2014).
Novel Compound Isolation
Li et al. (2011) isolated novel cyclopeptides and nonenolides from Xylaria sp. 101, contributing to the growing body of research on unique compounds produced by Xylaria fungi. This research expands the understanding of the chemical diversity within the Xylaria species, potentially leading to new applications for compounds like Xylariaquinone A (Li et al., 2011).
Biotransformation Studies
Rusch et al. (2018) explored the biotransformation of ciprofloxacin by Xylaria longipes, highlighting the fungus's ability to transform synthetic antibiotics into less active degradation products. This study, while not directly involving Xylariaquinone A, underscores the potential of Xylaria species in environmental biotransformation and pharmaceutical applications (Rusch et al., 2018).
Immunomodulatory Activities
Xylaria nigripes mycelium, as studied by Divate and Chung (2017), demonstrated anti-inflammatory and immunomodulatory activities. While this study does not directly involve Xylariaquinone A, it contributes to the understanding of the medicinal potential of Xylaria species, providing context for further research into specific compounds like Xylariaquinone A (Divate & Chung, 2017).
特性
製品名 |
Xylariaquinone A |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
7-hydroxy-8-methoxy-3,6-dimethyldibenzofuran-1,4-dione |
InChI |
InChI=1S/C15H12O5/c1-6-4-9(16)11-8-5-10(19-3)13(18)7(2)14(8)20-15(11)12(6)17/h4-5,18H,1-3H3 |
InChIキー |
PELMMCMFWVEXMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)OC3=C(C(=C(C=C23)OC)O)C |
同義語 |
xylariaquinone A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



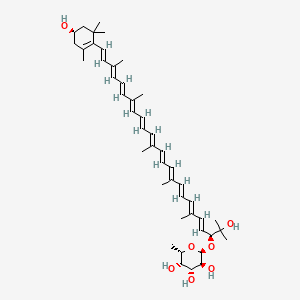
![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
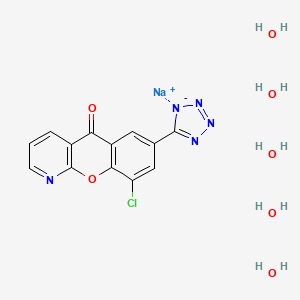
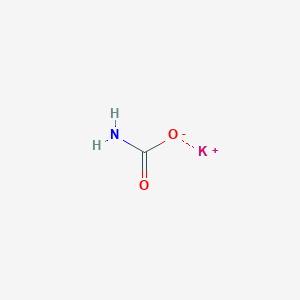


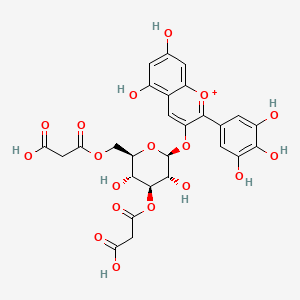
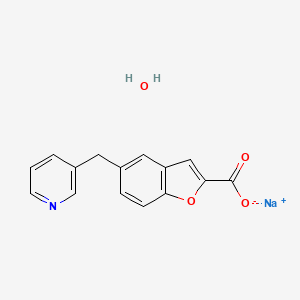

![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)



